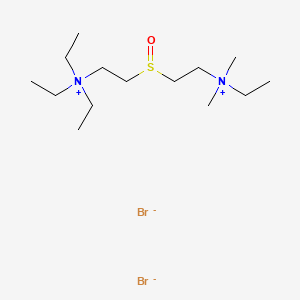
Ammonium, N,N-dimethyl-N,N',N',N'-tetraethyl-N,N'-sulfinyldiethylenedi-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is a quaternary ammonium compound. Quaternary ammonium compounds are known for their wide range of applications, particularly in the fields of chemistry and biology. This specific compound is characterized by its complex structure, which includes multiple ethyl and dimethyl groups attached to a central ammonium ion, along with a sulfinyl group and two bromide ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide typically involves the following steps:
Formation of the Ammonium Core: The initial step involves the reaction of dimethylamine with ethyl bromide to form N,N-dimethylethylamine.
Addition of Sulfinyl Group: The next step involves the introduction of the sulfinyl group. This can be achieved by reacting the N,N-dimethylethylamine with a sulfinyl chloride compound under controlled conditions.
Formation of the Final Compound: The final step involves the reaction of the intermediate compound with additional ethyl bromide to form the quaternary ammonium compound. The reaction is typically carried out in an organic solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can also occur, particularly at the ammonium core, leading to the formation of secondary or tertiary amines.
Substitution: The bromide ions can be substituted with other halides or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Nucleophiles: Halide ions or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various halide or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide has several applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: It is used in cell biology for the study of ion transport and membrane permeability.
Industry: It is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with cellular membranes. The quaternary ammonium ion can disrupt the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property is particularly useful in its application as a disinfectant and antiseptic.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetraethylammonium chloride: A simpler quaternary ammonium compound with similar applications in ion transport studies.
Benzalkonium chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetyltrimethylammonium bromide: Used in the formulation of surfactants and detergents.
Uniqueness
Ammonium, N,N-dimethyl-N,N’,N’,N’-tetraethyl-N,N’-sulfinyldiethylenedi-, dibromide is unique due to its complex structure, which includes both dimethyl and ethyl groups, as well as a sulfinyl group. This complexity allows for a wider range of chemical reactions and applications compared to simpler quaternary ammonium compounds.
Eigenschaften
CAS-Nummer |
63977-24-2 |
|---|---|
Molekularformel |
C14H34Br2N2OS |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
triethyl-[2-[2-[ethyl(dimethyl)azaniumyl]ethylsulfinyl]ethyl]azanium;dibromide |
InChI |
InChI=1S/C14H34N2OS.2BrH/c1-7-15(5,6)11-13-18(17)14-12-16(8-2,9-3)10-4;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
DJDNLDKPWOJAFU-UHFFFAOYSA-L |
Kanonische SMILES |
CC[N+](C)(C)CCS(=O)CC[N+](CC)(CC)CC.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Trimethylsilyl)-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14510142.png)
![1-Ethyl-2,3,4,5,6-pentamethylbicyclo[2.1.1]hex-2-ene-5,6-diol](/img/structure/B14510148.png)
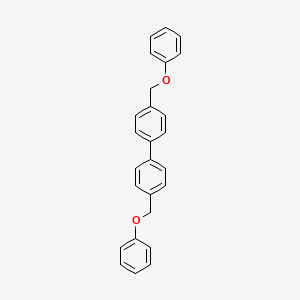

![(3aS,8bR)-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan](/img/structure/B14510162.png)

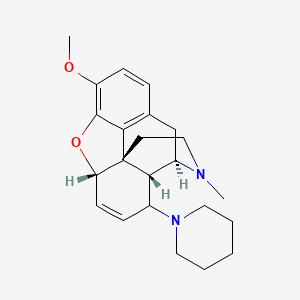
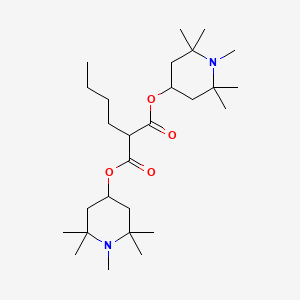
![1-[(2-Nitrophenyl)sulfanyl]-L-prolyl-3-methyl-L-valine](/img/structure/B14510172.png)

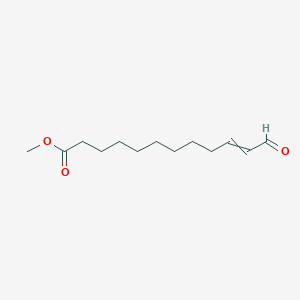
![2,2'-[Oxydi(4,1-phenylene)]bis(3-imino-2,3-dihydro-1H-isoindol-1-one)](/img/structure/B14510184.png)
